molecular formula C16H14ClNO B160251 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine CAS No. 25961-11-9

5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine

Cat. No. B160251
CAS RN: 25961-11-9
M. Wt: 271.74 g/mol
InChI Key: NMZOSOMVILZBJL-UHFFFAOYSA-N
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Description

5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine is a chemical compound with the CAS Number: 25961-11-9 . It is also known as Carbamazepine Impurity 1 . The compound is a white to yellow powder or crystals .


Synthesis Analysis

5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine is used as a reactant in various syntheses . It was used in the synthesis of solid pyridylzinc reagents with application in Negishi Reactions . A two-step synthesis of a range of dibenz[b,f]azepines from appropriate indoles via N-arylation, then acid-catalysed rearrangement has been reported .


Molecular Structure Analysis

The molecular weight of 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine is 271.75 . The InChI Code is 1S/C16H14ClNO/c1-11(19)18-15-5-3-2-4-12(15)6-7-13-8-9-14(17)10-16(13)18/h2-5,8-10H,6-7H2,1H3 .


Chemical Reactions Analysis

The compound is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs . It can be used to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It is also used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .


Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals . It is soluble in ethyl acetate . The storage temperature is recommended to be at refrigerator level .

Scientific Research Applications

  • Synthesis of Solid Pyridylzinc Reagents

    • Field : Organic Chemistry
    • Application : 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine is used as a reactant in the synthesis of solid pyridylzinc reagents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The synthesis of solid pyridylzinc reagents has applications in Negishi Reactions .
  • Preparation of Dibenzoazepine-Pyridazine Derivatives

    • Field : Medicinal Chemistry
    • Application : 5H-Dibenz[b,f]azepine can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The dibenzoazepine-pyridazine derivatives prepared from 5H-Dibenz[b,f]azepine have potential pharmacological importance .
  • Synthesis of Aminophenol Derivatives

    • Field : Organic Chemistry
    • Application : 5H-Dibenz[b,f]azepine can be used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The aminophenol derivatives synthesized from 5H-Dibenz[b,f]azepine have potential applications in various fields .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P280, P305, P338, P351 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

1-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c1-11(19)18-15-5-3-2-4-12(15)6-7-13-8-9-14(17)10-16(13)18/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZOSOMVILZBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180627
Record name 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz(b,f)azepine
Source EPA DSSTox
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Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine

CAS RN

25961-11-9
Record name 1-(3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone
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Record name 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz(b,f)azepine
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Record name 5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz(b,f)azepine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine
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Record name 5-ACETYL-3-CHLORO-10,11-DIHYDRO-5H-DIBENZ(B,F)AZEPINE
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